molecular formula C10H11BrClNO B6271090 N-(4-bromo-3-methylphenyl)-2-chloropropanamide CAS No. 1016746-86-3

N-(4-bromo-3-methylphenyl)-2-chloropropanamide

Cat. No. B6271090
CAS RN: 1016746-86-3
M. Wt: 276.6
InChI Key:
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Description

N-(4-bromo-3-methylphenyl)-2-chloropropanamide is an organic compound with a molecular formula of C8H9BrClNO. It is a colorless to pale yellow liquid with a slight odor. This compound is used as a reagent in organic synthesis and for the preparation of pharmaceuticals. It has also been used as an intermediate in the synthesis of other compounds.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-2-chloropropanamide is thought to act as an inhibitor of certain enzymes. It is believed to bind to the active site of the enzyme, preventing it from catalyzing its reaction. Additionally, it has been shown to bind to certain receptors in the body, leading to changes in their activity.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-2-chloropropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to bind to certain receptors in the body. Additionally, it has been shown to affect the expression of certain genes and to alter the levels of certain hormones in the body.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-2-chloropropanamide has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. Additionally, it is a relatively non-toxic compound and can be used in a variety of experiments. However, it can be difficult to obtain in large quantities and can be expensive.

Future Directions

N-(4-bromo-3-methylphenyl)-2-chloropropanamide has a variety of potential future applications. It could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other compounds. Additionally, it could be used to study the mechanism of action of certain drugs and as a substrate for enzymes. It could also be used to study the effects of certain hormones and to explore new treatments for various diseases. Finally, it could be used to develop new methods of synthesis and to study the biochemical and physiological effects of various compounds.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-2-chloropropanamide can be synthesized by a variety of methods. One method is the reaction of 4-bromo-3-methylphenol with 2-chloropropionyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. Another method is the reaction of 4-bromo-3-methylphenol with 2-chloropropionyl chloride in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-chloropropanamide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and for the preparation of pharmaceuticals. It has also been used as an intermediate in the synthesis of other compounds. Additionally, it has been used to study the mechanism of action of certain drugs and as a substrate for enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-3-methylphenyl)-2-chloropropanamide involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the final product.", "Starting Materials": [ "4-bromo-3-methylbenzoic acid", "thionyl chloride", "2-amino-2-methyl-1-propanol" ], "Reaction": [ "Step 1: 4-bromo-3-methylbenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 4-bromo-3-methylbenzoyl chloride.", "Step 2: The resulting 4-bromo-3-methylbenzoyl chloride is then reacted with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine to form N-(4-bromo-3-methylphenyl)-2-chloropropanamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

1016746-86-3

Molecular Formula

C10H11BrClNO

Molecular Weight

276.6

Purity

95

Origin of Product

United States

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